RORγ Antagonism: Scaffold Novelty and Optimization Potential Compared with Digoxin, Ursolic Acid, and SR2211
The parent compound (s4) exhibited RORγ antagonistic activity with an IC₅₀ of 11.84 μM in a cell-based reporter gene assay and 20.27 μM in an AlphaScreen biochemical assay [1]. While s4 is less potent than the natural products digoxin (IC₅₀ = 1.98 μM, Drosophila S2 cell reporter assay) [2] and ursolic acid (IC₅₀ = 0.68 μM, RORγt functional assay) [3] or the synthetic inverse agonist SR2211 (IC₅₀ = 0.32 μM, Gal4-RORγ LBD cotransfection assay) [4], s4 provides a fully synthetic, non-steroidal scaffold lacking the cardiac glycoside toxicity of digoxin and the glucocorticoid receptor activation of ursolic acid [1][4]. Critically, structure-based optimization of s4 yielded derivatives (7j, 8c, 8k, 8p) with IC₅₀ values of 40–140 nM, representing a 300-fold improvement in potency from the hit [1]. This optimization trajectory is a direct function of the scaffold's synthetic accessibility and is not achievable with the natural product comparators, which have limited SAR expansion potential.
| Evidence Dimension | RORγ inhibitory potency (IC₅₀) and scaffold optimization potential |
|---|---|
| Target Compound Data | s4 (2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide): IC₅₀ = 11.84 μM (cell-based reporter gene assay); optimized derivatives achieve IC₅₀ = 40–140 nM (300-fold improvement) |
| Comparator Or Baseline | Digoxin IC₅₀ = 1.98 μM; Ursolic acid IC₅₀ = 0.68 μM; SR2211 IC₅₀ = 0.32 μM |
| Quantified Difference | s4 is 6- to 37-fold less potent than comparators as a hit; however, s4-derived compounds achieve 300-fold optimization (to 40 nM), surpassing digoxin potency by ~50-fold post-optimization |
| Conditions | s4: cell-based RORγ reporter gene assay; Digoxin: Drosophila S2 cell reporter; Ursolic acid: RORγt functional assay; SR2211: Gal4-RORγ LBD cotransfection assay |
Why This Matters
Procurement of s4 provides access to a synthetically tractable, non-toxicophore scaffold with demonstrated 300-fold optimization potential—a trajectory unavailable with natural product comparators—directly enabling medicinal chemistry campaigns for novel RORγ antagonists.
- [1] Zhang Y, Xue X, Jin X, Song Y, Li J, Luo X, Song M, Yan W, Song H, Xu Y. Discovery of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and biological evaluation. Eur J Med Chem. 2014;78:431-41. PMID: 24704616. View Source
- [2] Huh JR, Leung MW, Huang P, Ryan DA, Krout MR, Malapaka RR, Chow J, Manel N, Ciofani M, Kim SV, Cuesta A, Santori FR, Lafaille JJ, Xu HE, Littman DR. Digoxin and its derivatives suppress TH17 cell differentiation by antagonizing RORγt activity. Nature. 2011;472(7344):486-90. PMID: 21441909. View Source
- [3] Xu T, Wang X, Zhong B, Nurieva RI, Ding S, Dong C. Ursolic acid suppresses interleukin-17 (IL-17) production by selectively antagonizing the function of RORγt protein. J Biol Chem. 2011;286(26):22707-10. PMID: 21576250. View Source
- [4] Kumar N, Lyda B, Chang MR, Lauer JL, Solt LA, Burris TP, Kamenecka TM, Griffin PR. Identification of SR2211: a potent synthetic RORγ-selective modulator. ACS Chem Biol. 2012;7(4):672-7. PMID: 22292744. View Source
